molecular formula C18H13BrN2O3 B11703186 N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide

N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11703186
M. Wt: 385.2 g/mol
InChI Key: GEMXATNPGSOZAS-RGVLZGJSSA-N
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Description

N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a furan ring substituted with a bromophenyl group and a benzohydrazide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a benzohydrazide moiety

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C18H13BrN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+

InChI Key

GEMXATNPGSOZAS-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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